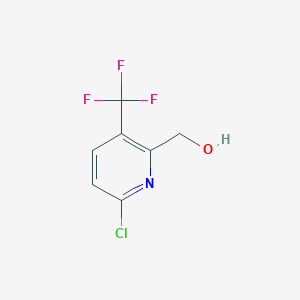
(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol” is a chemical compound that is a part of the trifluoromethylpyridines (TFMP) group . TFMP and its derivatives are used extensively in the agrochemical and pharmaceutical industries . They are primarily used for crop protection . More than 20 new TFMP-containing agrochemicals have been introduced to the market .
Synthesis Analysis
The synthesis of TFMP derivatives involves various methods . For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, is used as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis
The molecular formula of “this compound” is C7H5ClF3NO . The structure includes a pyridine ring with a trifluoromethyl group and a methanol group attached to it .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are complex and varied. They are used in the synthesis of human 11β-hydroxysteroid dehydrogenase type 1 . The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Physical And Chemical Properties Analysis
“this compound” is a colorless to white to yellow powder or crystals or liquid . The boiling point is predicted to be 191.1±35.0 °C, and the density is predicted to be 1.362±0.06 g/cm3 .Scientific Research Applications
Synthesis and Chemical Transformations
(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol has been utilized in chemical synthesis, demonstrating its role in creating complex molecules. For instance, Ghelfi et al. (2003) explored the rearrangement of chlorinated pyrrolidin-2-ones, indicating the potential of chlorinated pyridinyl methanols in the synthesis of agrochemicals or medicinal compounds (Ghelfi et al., 2003). Similarly, Gerber et al. (1997) discussed the chelation properties of pyridine-2,6-bis(methanol), a related compound, in the context of metal-organic frameworks (Gerber et al., 1997).
Biocatalysis and Green Chemistry
The compound has been the focus of studies in biocatalysis, highlighting its relevance in green chemistry. Chen et al. (2021) successfully synthesized S-(4-chlorophenyl)-(pyridin-2-yl) methanol using a whole-cell biocatalyst in a liquid-liquid biphasic microreaction system, emphasizing its efficiency and environmental friendliness in producing chiral intermediates (Chen et al., 2021).
Corrosion Inhibition
Moreover, this compound derivatives have been investigated as corrosion inhibitors, which is critical for extending the lifespan of metals. Ma et al. (2017) reported on triazole derivatives, including a pyridinyl methanol compound, as effective corrosion inhibitors for mild steel in acidic environments, linking the molecule's potential to industrial applications in protecting materials (Ma et al., 2017).
Advanced Materials and Sensing Technologies
The compound's applications extend into materials science, with research exploring its use in novel materials and sensing technologies. For example, Yong‐Qiang Chen et al. (2013) synthesized a Cu(I) metal–organic framework with this compound, showcasing its utility in sensing anions, which could have implications in environmental monitoring and chemical detection (Yong‐Qiang Chen et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[6-chloro-3-(trifluoromethyl)pyridin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-2-1-4(7(9,10)11)5(3-13)12-6/h1-2,13H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRZAPYZGMHNLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

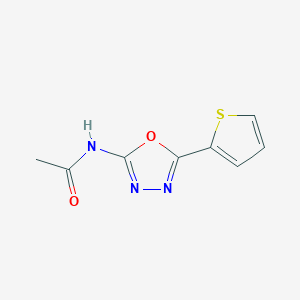
![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2697482.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2697487.png)
![6-Isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2697488.png)

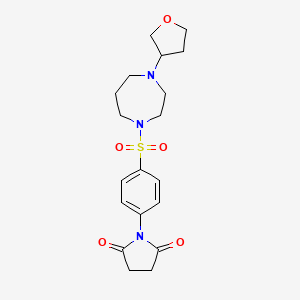
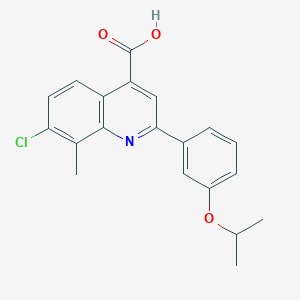
![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2697494.png)
![2-[(1-Methylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B2697499.png)
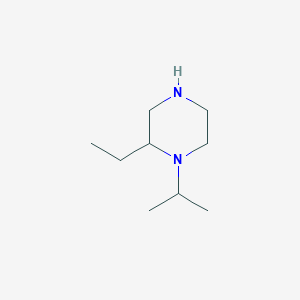
![6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2697502.png)
![2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2697504.png)